molecular formula C10H16N2O2 B15302185 Cyclo(D-Pro-L-Val)

Cyclo(D-Pro-L-Val)

Cat. No.: B15302185
M. Wt: 196.25 g/mol
InChI Key: XLUAWXQORJEMBD-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(D-Pro-L-Val) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide D-Pro-L-Val can be synthesized using standard peptide coupling reactions, such as the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS). The cyclization of the linear dipeptide to form the cyclic dipeptide can be achieved by heating the linear dipeptide in an appropriate solvent, such as acetic acid or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of Cyclo(D-Pro-L-Val) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method used for the industrial production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support and inducing cyclization under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclo(D-Pro-L-Val) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo(D-Pro-L-Val) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclo(D-Pro-L-Val) involves its interaction with specific molecular targets and pathways. In microbial systems, it can modulate quorum sensing by interacting with quorum-sensing receptors, leading to changes in gene expression and biofilm formation. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Cyclo(D-Pro-L-Val) can be compared with other similar cyclic dipeptides, such as:

These compounds share the diketopiperazine core structure but differ in their amino acid composition and stereochemistry, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(3S,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m1/s1

InChI Key

XLUAWXQORJEMBD-SFYZADRCSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.